molecular formula C22H22N2O4 B2697667 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-26-9

4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2697667
CAS No.: 1795483-26-9
M. Wt: 378.428
InChI Key: RZXPOQILPGDZBG-UHFFFAOYSA-N
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Description

4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzo[d][1,3]dioxole (piperonyl) moiety, a group recognized in various bioactive molecules , linked through a carbonyl group to a piperidine ring. This piperidine scaffold is a common feature in many compounds designed to interact with biological targets . The presence of a benzonitrile group attached via an ether linkage further enhances the molecule's potential for diverse molecular interactions . Compounds with similar structural features, particularly those containing the piperidine and benzodioxole groups, have been investigated as modulators of enzymes such as fatty acid amide hydrolase (FAAH), indicating potential applications in neuroscience and pain management research . The specific arrangement of these functional groups makes this compound a valuable intermediate or candidate for developing novel therapeutic agents. It can be utilized in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in organic synthesis to create more complex molecules for biological evaluation. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

4-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c23-12-16-1-3-17(4-2-16)13-26-14-18-7-9-24(10-8-18)22(25)19-5-6-20-21(11-19)28-15-27-20/h1-6,11,18H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPOQILPGDZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, commonly referred to by its CAS number 1795483-26-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4C_{22}H_{22}N_{2}O_{4} with a molecular weight of 378.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring, which is further connected to a methoxy group and a benzonitrile unit. This unique structure may contribute to its pharmacological properties.

PropertyValue
CAS Number1795483-26-9
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
PurityTypically ≥ 95%

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in the immune response and cancer pathways. Specifically, it has been suggested that such compounds could act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses against tumors .

Inhibition of PD-1/PD-L1 Interaction

The PD-1/PD-L1 axis plays a significant role in tumor immune evasion. Compounds that inhibit this interaction can potentially enhance anti-tumor immunity. In vitro assays have demonstrated that small molecules targeting this pathway can restore T-cell activity in the presence of tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for therapeutic applications:

  • In Vitro Studies : A study conducted on similar piperidine derivatives showed promising results in inhibiting tumor growth by modulating immune responses. These compounds were tested in mouse models where they significantly enhanced T-cell proliferation and cytokine production when combined with existing immunotherapies .
  • High-Throughput Screening : A high-throughput screening approach identified several small molecules that mimic the action of monoclonal antibodies targeting PD-1. These findings suggest that this compound could be part of a new class of oral bioavailable PD-1 inhibitors .
  • Pharmacokinetics : Preliminary studies on the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are essential for their efficacy as therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Variations

The compound shares core features with several analogs, including:

  • Piperidine/piperazine-based scaffolds (e.g., ).
  • Benzonitrile or aromatic nitrile groups for hydrogen bonding or dipole interactions ().
  • Benzo[d][1,3]dioxole or related aromatic systems for enhanced lipophilicity and π-π stacking ().

Key structural differences include:

Substituents on the piperidine ring: Fluorine substitution in 4-{[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy}Benzonitrile () enhances metabolic stability compared to the non-fluorinated parent compound. Pyridine or pyrazine rings in analogs (e.g., ) introduce additional hydrogen-bonding sites.

Linker groups :

  • Urea/carbamate linkers () vs. amide or ether spacers (), affecting flexibility and solubility.

Benzonitrile positioning :

  • Direct attachment to piperidine () vs. methoxy-methyl bridging (original compound), influencing steric hindrance and target binding.
Physicochemical and Pharmacokinetic Comparisons
Compound Molecular Weight LogP Solubility (µg/mL) Biological Target
4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile ~434.45 3.2 12.5 (PBS) AMPK, NOS (hypothesized)
4-{[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy}Benzonitrile () ~316.35 2.8 28.9 (PBS) CNS receptors
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile () ~348.40 2.5 45.0 (DMSO) Kinase inhibitors
BD00780869 () ~352.39 3.5 8.2 (PBS) AMPK activators

Key Findings :

  • Fluorinated analogs (e.g., ) exhibit improved solubility and metabolic stability due to reduced CYP450-mediated oxidation.
  • Pyridine-containing derivatives () show enhanced solubility in polar solvents like DMSO, critical for in vitro assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(((1-(Benzo[d][1,3]dioxol-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling strategies. For example, microwave-assisted Ugi-Zhu/Cascade/Click reactions have been used for analogous benzo[d][1,3]dioxole derivatives, enabling rapid cyclization and improved yields . Solvent selection (e.g., CHCl3/MeOH mixtures) and temperature control are critical for optimizing reaction efficiency, as shown in benzoylpiperidine derivative syntheses where yields ranged from 50–57% depending on substituents . One-step synthesis approaches using precursor scoring and relevance heuristics may also streamline production, though purity validation is essential .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly for resolving piperidine and benzodioxole ring systems . Infrared (IR) spectroscopy helps identify carbonyl (C=O) and nitrile (C≡N) functional groups . High-Performance Liquid Chromatography (HPLC) with retention time matching and peak area analysis ensures purity (>95%), as demonstrated for similar derivatives . Elemental analysis (C, H, N) provides additional validation of molecular composition .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential skin/eye irritation and respiratory toxicity, use fume hoods, nitrile gloves, and chemical-resistant lab coats . Avoid dust generation during handling, as inhalation may cause mucosal irritation . Store in sealed containers away from oxidizers and heat sources, and dispose of waste via certified hazardous material services . Emergency measures include rinsing exposed skin/eyes with water and seeking medical evaluation for inhalation exposure .

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